Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1228631-50-2
VCID: VC0060129
InChI: InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F
Molecular Formula: C17H21ClFNO3
Molecular Weight: 341.807

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

CAS No.: 1228631-50-2

Cat. No.: VC0060129

Molecular Formula: C17H21ClFNO3

Molecular Weight: 341.807

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate - 1228631-50-2

Specification

CAS No. 1228631-50-2
Molecular Formula C17H21ClFNO3
Molecular Weight 341.807
IUPAC Name tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key ZUVISJLRELDWKI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F

Introduction

Chemical Identity and Structure

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is a complex organic molecule that belongs to the class of piperidine derivatives. This compound features a piperidine ring as its core structure, which is substituted at the 4-position with a 5-chloro-2-fluorobenzoyl group. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The presence of halogen atoms (chlorine and fluorine) on the benzoyl moiety contributes to the compound's unique chemical properties and reactivity patterns. These structural features make it particularly valuable in medicinal chemistry as they allow for specific interactions with biological targets.

The compound is registered with CAS number 1228631-50-2 and MDL number MFCD16618544, which serve as unique identifiers in chemical databases and literature. These identification numbers are essential for researchers to accurately track and reference this specific compound in scientific publications and chemical repositories. The systematic IUPAC name provides a precise description of the molecular structure, enabling chemists to understand the exact arrangement of atoms and functional groups within the molecule.

The three-dimensional structure of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate plays a crucial role in its biological activity and chemical reactivity. The piperidine ring typically adopts a chair conformation, which positions the substituents in specific spatial orientations. The benzoyl group at the 4-position can rotate around the single bond connecting it to the piperidine ring, allowing the molecule to adopt different conformations that may influence its interactions with biological targets or reagents in chemical reactions.

Table 1: Chemical Properties of Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

PropertyValueReference
Chemical FormulaC17H21ClFNO3
Molecular Weight341.81 g/mol
CAS Number1228631-50-2
MDL NumberMFCD16618544
Storage TemperatureAmbient
Physical StateTypically a solid at room temperature
Structural FeaturesPiperidine ring with 5-chloro-2-fluorobenzoyl group at 4-position and Boc protecting group at nitrogen

Synthesis and Preparation Methods

The synthesis of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary synthetic route begins with the reaction of piperidine with 5-chloro-2-fluorobenzoyl chloride in the presence of a suitable base, which facilitates the formation of the key carbon-carbon bond between the piperidine ring and the benzoyl group. This step is typically conducted under mild conditions to prevent unwanted side reactions that could compromise the yield or purity of the desired product. Following this initial coupling reaction, the nitrogen atom of the piperidine ring is protected through reaction with tert-butyl dicarbonate (Boc₂O), which introduces the tert-butyloxycarbonyl protecting group that is characteristic of this compound.

Modern synthetic approaches to this compound often employ optimized methodologies that take advantage of recent advances in organic synthesis. These may include the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and mixing efficiency. Continuous flow techniques have also been applied to the synthesis of similar compounds, offering advantages in terms of scalability, reproducibility, and safety, particularly when working with potentially hazardous reagents or when exothermic reactions are involved. These technological innovations have contributed to improving both the yield and purity of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate, making it more readily available for research applications.

The purification of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate typically involves a combination of techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). These purification methods are essential for removing any unreacted starting materials, byproducts, or impurities that may have formed during the synthesis. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product. For research-grade material, multiple purification steps may be necessary to achieve the high purity standards required for sensitive applications in medicinal chemistry or drug discovery.

Applications in Research and Drug Development

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate has established itself as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Its well-defined structure, featuring specific functional groups with known reactivity patterns, makes it an ideal starting point for medicinal chemists looking to create libraries of compounds for biological screening. The presence of the Boc protecting group on the piperidine nitrogen allows for selective functionalization of other reactive sites within the molecule, while the protecting group can be removed under mild acidic conditions when needed to expose the secondary amine for further modifications. This controlled reactivity is particularly valuable in multi-step syntheses where chemoselectivity is crucial.

In medicinal chemistry, compounds containing the piperidine scaffold are frequently associated with diverse pharmacological activities. The 4-substituted piperidine motif, as found in tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate, appears in numerous bioactive molecules and approved drugs. The halogenated benzoyl group can contribute to enhanced binding interactions with protein targets through halogen bonding and can also modify the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. These structural features make tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate a promising intermediate in the development of compounds targeting a wide range of therapeutic areas, including neurological disorders, pain management, and inflammatory conditions.

The compound is utilized across virtually every stage of important research programs in the pharmaceutical and chemical industries. From early discovery phases, where new lead compounds are identified, to the optimization of these leads to improve potency, selectivity, and drug-like properties, tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate serves as a versatile chemical tool. Its availability from commercial suppliers facilitates its use in research laboratories worldwide, contributing to accelerated drug discovery efforts and the advancement of medicinal chemistry knowledge.

Beyond pharmaceutical applications, tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate may also find use in materials science, where compounds with well-defined structures and specific functional groups are needed to create materials with tailored properties. The compound's structural features could be exploited in the development of novel polymers, surface coatings, or other specialty materials that require precise molecular architecture. This breadth of potential applications highlights the significance of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate as a versatile chemical entity in modern scientific research.

Table 2: Research Applications of Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

Application AreaSpecific UsesRelevance
Medicinal ChemistryBuilding block for drug candidatesCore structure appears in bioactive compounds
Pharmaceutical ResearchIntermediate in multi-step synthesesEnables selective functionalization
Chemical LibrariesComponent in diversity-oriented synthesisContributes to structural diversity
Materials SciencePrecursor for specialized materialsProvides specific functional groups
Method DevelopmentModel compound for reaction optimizationWell-defined structure for testing new methodologies

Analytical Methods for Characterization

Accurate characterization of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is essential for confirming its identity, assessing its purity, and ensuring its suitability for specific research applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a primary analytical technique for structure elucidation and purity assessment of this compound. The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (typically a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiple signals in the 1.5-4.5 ppm region), and the aromatic protons of the fluorochlorobenzene moiety (signals in the 7.0-8.0 ppm region). Similarly, the ¹³C NMR spectrum would display signals corresponding to each carbon atom in the molecule, with characteristic chemical shifts for the carbonyl carbons of the Boc group and the benzoyl group, the quaternary carbon of the tert-butyl group, and the various carbon atoms in the piperidine ring and aromatic system.

Mass spectrometry (MS) provides complementary information to NMR spectroscopy, allowing for the determination of the molecular weight of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate and the identification of any impurities or degradation products. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 341.81 g/mol, with specific isotope patterns characteristic of molecules containing chlorine. Fragmentation patterns observed in the mass spectrum can provide additional structural information, such as the cleavage of the Boc group (loss of C₅H₈O₂ or C₄H₈) or fragmentation at the benzoyl-piperidine bond. High-resolution mass spectrometry (HRMS) can provide even more precise molecular weight measurements, allowing for the confirmation of the molecular formula C17H21ClFNO3.

Infrared (IR) spectroscopy offers insights into the functional groups present in tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate. The IR spectrum would show characteristic absorption bands for the carbonyl groups (approximately 1700-1730 cm⁻¹ for the carbamate C=O and 1680-1700 cm⁻¹ for the ketone C=O), C-H stretching vibrations (2850-3000 cm⁻¹), and C-F and C-Cl stretching vibrations (typically in the 1000-1400 cm⁻¹ region). These spectral features provide valuable information for confirming the presence of key functional groups in the molecule and can be used to monitor chemical transformations that involve these groups.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can be employed for both the purification and purity assessment of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate. These techniques allow for the separation of the target compound from impurities based on differences in their interactions with the stationary and mobile phases. When coupled with appropriate detectors, such as UV-visible or mass spectrometric detectors, these chromatographic methods can provide quantitative information about the purity of the compound and the nature of any impurities present. Developing a validated HPLC method for the analysis of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is particularly important for quality control purposes, especially when the compound is being produced on a larger scale for research or development activities.

Table 3: Analytical Methods for Characterization of Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

Analytical TechniqueInformation ProvidedKey Features
¹H NMR SpectroscopyStructural confirmation, purity assessmentSignals for tert-butyl, piperidine, and aromatic protons
¹³C NMR SpectroscopyCarbon framework verificationCharacteristic shifts for carbonyl, aromatic, and aliphatic carbons
Mass SpectrometryMolecular weight confirmation, impurity detectionMolecular ion at m/z ≈ 342 with chlorine isotope pattern
IR SpectroscopyFunctional group identificationAbsorption bands for C=O, C-H, C-F, and C-Cl bonds
HPLC/UPLCPurity assessment, separation of impuritiesRetention time specific to the compound's physicochemical properties
X-ray CrystallographyAbsolute structural confirmationThree-dimensional arrangement of atoms in solid state

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